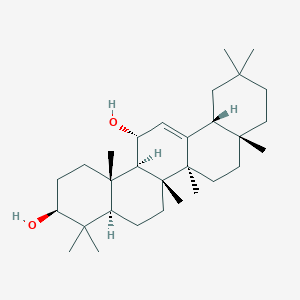

11alpha-Hydroxy-beta-amyrin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11alpha-Hydroxy-beta-amyrin is a chemical compound with the molecular formula C30H50O2 . It contains a total of 82 atoms, including 50 Hydrogen atoms, 30 Carbon atoms, and 2 Oxygen atoms . The IUPAC name for this compound is (3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-3,14-diol .

Synthesis Analysis

The synthesis of β-amyrin, a closely related compound to 11alpha-Hydroxy-beta-amyrin, has been accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .Molecular Structure Analysis

The 11alpha-Hydroxy-beta-amyrin molecule contains a total of 86 bonds, including 36 non-H bonds, 1 multiple bond, 1 double bond, 5 six-membered rings, 4 ten-membered rings, 2 hydroxyl groups, and 2 secondary alcohols .Physical And Chemical Properties Analysis

The molecular weight of 11alpha-Hydroxy-beta-amyrin is 442.7168 g/mol . The compound has 9 defined stereocentres .科学的研究の応用

Synthesis of α- and β-Amyrin

The synthesis of α- and β-amyrin was accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .

Antimicrobial and Antifungal Properties

Amyrins, including 11alpha-Hydroxy-beta-amyrin, represent a class of the most abundant secondary metabolites in plants sharing plant protective properties . They have high value as antimicrobial and antifungal agents in plants.

Anti-inflammatory Activities

Amyrins have proven anti-inflammatory activities . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anti-nociceptive Activities

Amyrins also have anti-nociceptive activities , which means they can block the detection of a painful or injurious stimulus by sensory neurons.

Gastro-protective Activities

Amyrins have gastro-protective activities , which means they can help protect the stomach and intestines from certain harmful substances or situations, potentially helping to prevent or treat certain gastrointestinal conditions.

Inhibition of HIV Transcriptase-1

Amyrins have been found to inhibit HIV transcriptase-1 , which could potentially make them useful in the treatment of HIV.

Production of Cosmetic, Pharmaceutical and Nutraceutical Products

Amyrin is an important triterpenoid and precursor to a wide range of cosmetic, pharmaceutical and nutraceutical products . In a study, the oleaginous yeast, Yarrowia lipolytica was metabolically engineered to produce α- and β-amyrin on simple sugar and waste cooking oil .

Derivatization for Enhanced Bioactivity

Studies show an increasing biological activity by derivatization . As a consequence, this compound class still receives interest, and offers possible candidates for enhanced bioactivity .

特性

IUPAC Name |

(3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20-24,31-32H,9-16,18H2,1-8H3/t20-,21+,22-,23-,24+,27+,28-,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUHIKQRNDOKCZ-JABDUKPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C2C1)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=C[C@H]([C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)O)[C@@H]1CC(CC2)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11alpha-Hydroxy-beta-amyrin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。